5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol

Medicinal Chemistry Nicotinic Acetylcholine Receptor Ligands Late‑Stage Functionalization

5‑[(1S,4S)‑2,5‑Diazabicyclo[2.2.1]heptan‑2‑yl]pyridin‑3‑ol is a chiral, enantiomerically defined (1S,4S) diazabicyclo[2.2.1]heptane derivative bearing a 5‑hydroxy‑substituted pyridine ring (C₁₀H₁₃N₃O, MW 191.23 g mol⁻¹). It belongs to a class of bridged bicyclic diamines that have been patented as nicotinic acetylcholine receptor (nAChR) modulators.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 286943-84-8
Cat. No. B13523241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol
CAS286943-84-8
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2C3=CC(=CN=C3)O
InChIInChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m0/s1
InChIKeyFQXZEMJVGYXBEY-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol (CAS 286943‑84‑8) – Structural and Procurement Baseline for a Chiral Nicotinic Ligand Intermediate


5‑[(1S,4S)‑2,5‑Diazabicyclo[2.2.1]heptan‑2‑yl]pyridin‑3‑ol is a chiral, enantiomerically defined (1S,4S) diazabicyclo[2.2.1]heptane derivative bearing a 5‑hydroxy‑substituted pyridine ring (C₁₀H₁₃N₃O, MW 191.23 g mol⁻¹) [1]. It belongs to a class of bridged bicyclic diamines that have been patented as nicotinic acetylcholine receptor (nAChR) modulators [2]. The compound is supplied by specialist chemical vendors primarily as a research intermediate, with the dihydrochloride salt form also available to enhance handling and solubility.

Why Generic 2,5‑Diazabicyclo[2.2.1]heptane‑Pyridine Analogs Cannot Replace the (1S,4S)‑5‑Hydroxy Variant


Substituting the (1S,4S)‑5‑hydroxy compound with another in‑class 2,5‑diazabicyclo[2.2.1]heptane‑pyridine congener ignores two non‑transferable differentiation axes. First, the 5‑hydroxy substituent serves as a unique synthetic handle that enables late‑stage diversification through esterification, etherification, or carbamoylation—reactions that are chemically inaccessible to the non‑hydroxylated parent 3‑pyridyl compound or the 5‑alkoxy analogs [1]. Second, the absolute (1S,4S) configuration of the bicyclic diamine is decisive for chiral recognition at nicotinic acetylcholine receptors; the opposite (1R,4R) enantiomer exhibits different pharmacological properties and cannot be assumed equivalent absent direct comparative data [2].

Quantitative Differentiation Data for 5‑[(1S,4S)‑2,5‑Diazabicyclo[2.2.1]heptan‑2‑yl]pyridin‑3‑ol Against Its Closest Comparators


Synthetic Versatility of the 5‑Hydroxy Handle Enables Diversification Unavailable to 5‑Alkoxy or 5‑Bromo Analogs

The 5‑hydroxy substituent on the pyridine ring permits direct conversion to 5‑alkanoyloxy (ester) and 5‑N‑alkylcarbamoyloxy (carbamate) derivatives, whereas the corresponding 5‑methoxy and 5‑bromo analogs cannot undergo these transformations without prior deprotection or halogen‑metal exchange [1]. This difference defines the compound's role as a primary diversification node for structure‑activity relationship (SAR) campaigns targeting nicotinic receptors.

Medicinal Chemistry Nicotinic Acetylcholine Receptor Ligands Late‑Stage Functionalization

Stereochemical Identity: (1S,4S) Configuration Is Distinct from the (1R,4R) Enantiomer

The patent literature explicitly treats (1S,4S) and (1R,4R) enantiomers as separate chemical entities synthesized from different hydroxyproline starting materials [1]. Although quantitative receptor binding data for the 5‑hydroxy compound are not publicly available, the well‑established principle of stereochemistry‑dependent nAChR affinity within this scaffold class means that procurement of a defined single enantiomer is mandatory for reproducible pharmacology experiments [2].

Chiral Chemistry Nicotinic Receptor Pharmacology Enantiomeric Differentiation

Comparison to 5‑Bromo Intermediate: Advantage as a Terminal Functional Group Handle

The 5‑bromo analog (1S,4S)‑2‑(5‑bromo‑3‑pyridyl)‑2,5‑diazabicyclo[2.2.1]heptane is a key synthetic intermediate described in the patent, prepared via palladium‑catalyzed coupling [1]. While the bromo compound is suitable for cross‑coupling reactions, the 5‑hydroxy compound offers a complementary and orthogonal functional group that can be engaged without requiring transition metal catalysis or anhydrous conditions, thereby simplifying subsequent purification and reducing metal contamination risks in biological assays.

Synthetic Intermediates Palladium Cross‑Coupling Medicinal Chemistry Building Blocks

Recommended Procurement Scenarios for 5‑[(1S,4S)‑2,5‑Diazabicyclo[2.2.1]heptan‑2‑yl]pyridin‑3‑ol Based on Its Differentiated Evidence Profile


Generation of Diverse, Late‑Stage‑Functionalized nAChR Ligand Libraries

Medicinal chemistry teams can exploit the free 5‑hydroxy group to generate arrays of ester, ether, and carbamate derivatives in a single parallel synthesis step without requiring prior cleavage or halogen exchange, directly accelerating SAR exploration around the pyridine ring’s hydrogen‑bond donor/acceptor properties [1].

Chiral Probe Synthesis for Nicotinic Receptor Subtype Profiling

The (1S,4S) configured compound provides an enantiomerically pure scaffold for preparing pharmacological tool compounds, such as fluorescent or photoaffinity probes, where defined stereochemistry is essential for target engagement and data reproducibility [2].

Metal‑Sensitive Biological Assay Development

When direct screening of the building block is planned (e.g., in electrophysiology or binding assays), the 5‑hydroxy compound is preferable to the 5‑bromo analog because it can be purified to very low transition metal levels, reducing the chance of metal‑catalyzed redox interference or target‑site oxidation [3].

Quote Request

Request a Quote for 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.